(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H27ClN4O6S2 and its molecular weight is 567.07. The purity is usually 95%.
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Scientific Research Applications
Trace Determination of Zirconium
The compound 6-Chloro-3-hydroxy-7-methyl-2-(2’-thienyl)-4H-chromen-4-one has been employed in the trace determination of zirconium. Researchers have used this chromone derivative as a reagent for spectrophotometric determination of zirconium ions. The method involves complex formation between zirconium and the chromone, leading to absorbance changes that can be quantified. This application is valuable in environmental monitoring and analytical chemistry .
Antioxidant Properties
The compound N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine has been synthesized and screened for its in vitro antioxidant properties. Some of the synthesized compounds exhibit potent antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage and are relevant in health and disease prevention .
Anti-Inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are essential for managing pain, inflammation, and fever. The compound ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate belongs to the chalcone derivative family. These molecules act as activated unsaturated systems in conjugated addition reactions of carbanions. Their anti-inflammatory activity is mediated through inhibition of prostaglandin biosynthesis, making them valuable candidates for drug development .
Structural Studies and Crystallography
The compounds ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been studied using single crystal X-ray diffraction. These studies provide insights into their crystal and molecular structures, including disorder observed within the molecules. Such structural studies contribute to our understanding of molecular interactions and stability .
Theoretical and Spectral Properties
The compound ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) has been investigated both theoretically and experimentally. Researchers have explored its structural, molecular, and spectral properties. Understanding these properties aids in predicting reactivity, stability, and potential applications .
properties
IUPAC Name |
ethyl 4-[4-[[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O6S2/c1-3-35-24(31)27-10-12-28(13-11-27)37(32,33)19-7-4-17(5-8-19)22(30)26-23-29(14-15-34-2)20-9-6-18(25)16-21(20)36-23/h4-9,16H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCMYDSCJTYRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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